

A Comparative Guide to the Properties of 3-Ethylquinoline: A DFT Computational Study

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Compound of Interest

Compound Name: **3-Ethylquinoline**

Cat. No.: **B157896**

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This guide provides a comparative analysis of the molecular properties of **3-Ethylquinoline**, a significant heterocyclic aromatic compound utilized in various research and development sectors, including pharmaceuticals. The insights are drawn from Density Functional Theory (DFT) computational studies, offering a molecular-level understanding of its structural, electronic, and spectroscopic characteristics. The computational data is presented alongside available experimental data for quinoline and its derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.

While comprehensive experimental and DFT data specifically for **3-Ethylquinoline** is not readily available in published literature, this guide synthesizes findings from studies on quinoline and its substituted derivatives to provide a robust comparative framework.

Experimental Protocols

The computational results presented herein are typically obtained through the following DFT protocol:

Geometry Optimization and Vibrational Frequency Calculations: The molecular structure of the quinoline derivative is optimized using DFT calculations. A popular and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).^[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.^[1] Frequency calculations are performed at the same level of theory on the optimized geometry to confirm

that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Electronic Properties Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated from the optimized structure. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.^{[2][3]} Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, Q-Chem, or similar programs.^[2]

Data Presentation

Structural Parameters

The tables below compare the DFT-calculated geometric parameters for a representative quinoline derivative with available experimental data for quinoline. The ethyl substitution at the 3-position is expected to cause minor alterations to the quinoline ring's geometry.

Table 1: Comparison of Selected Bond Lengths (Å)

Bond	Calculated (DFT/B3LYP) for a Quinoline Derivative ^[4]	Experimental (Quinoline)
C2-C3	1.378	1.362
C3-C4	1.427	1.421
C4-N7	1.361	1.374
C8-N7	1.319	1.314
C5-C6	1.417	1.411
C1-C6	1.378	1.364

Table 2: Comparison of Selected Bond Angles (°)

Angle	Calculated (DFT/B3LYP) for a Quinoline Derivative	Experimental (Quinoline)
C2-C3-C4	119.5	119.1
C3-C4-N7	122.3	122.8
C4-N7-C8	117.2	116.9
C1-C6-C5	120.7	120.9

Vibrational Frequencies

DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.

Table 3: Comparison of Selected Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Calculated (DFT/B3LYP) for a Quinoline Derivative[4]	Experimental (FT-IR of Quinoline)[5]
C-H stretching (aromatic)	3050 - 3150	-3050
C=C/C=N stretching (ring)	1500 - 1600	1500 - 1600
C-C stretching (ring)	1200 - 1480	1200 - 1475
C-H in-plane bending	1000 - 1300	1000 - 1300
C-H out-of-plane bending	750 - 950	750 - 950

Electronic Properties

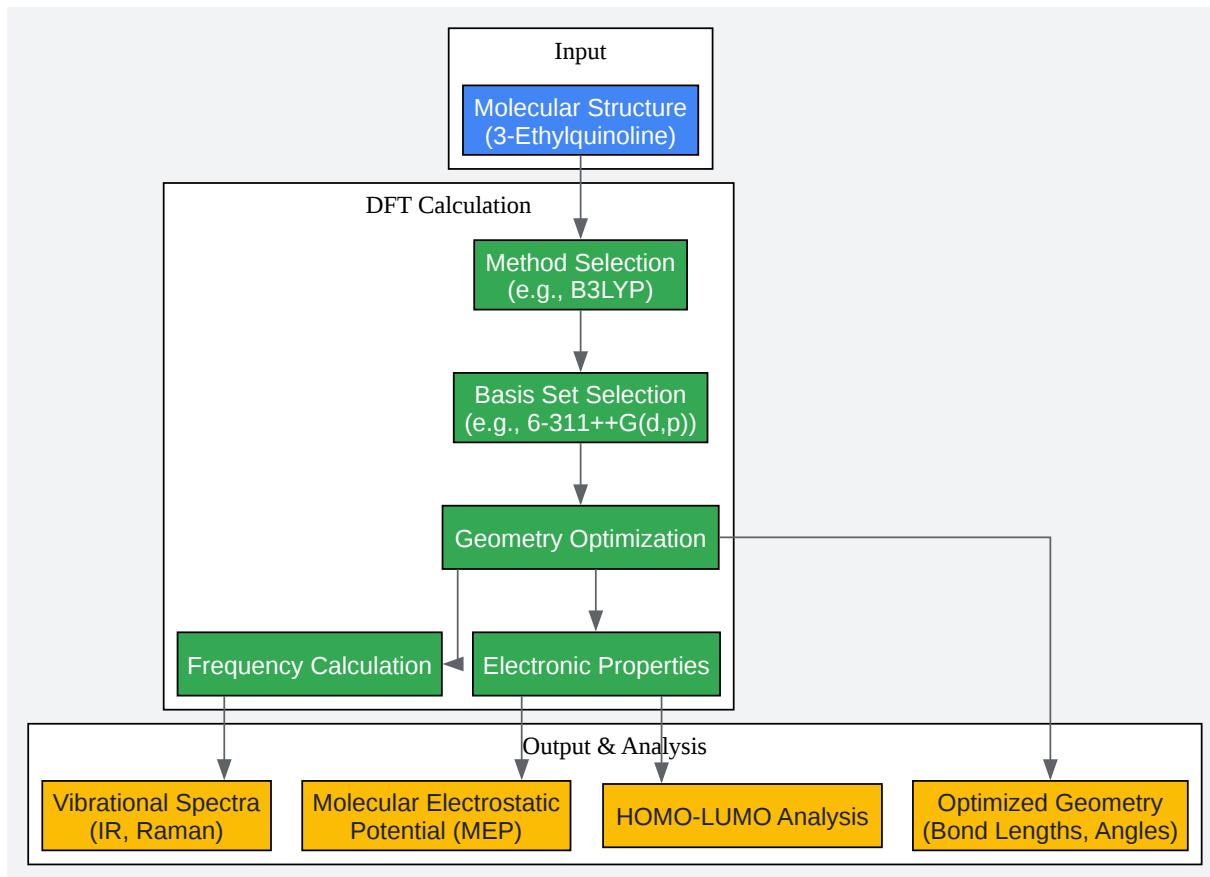
The electronic properties of **3-Ethylquinoline** determine its reactivity and potential applications in areas like drug design and materials science.

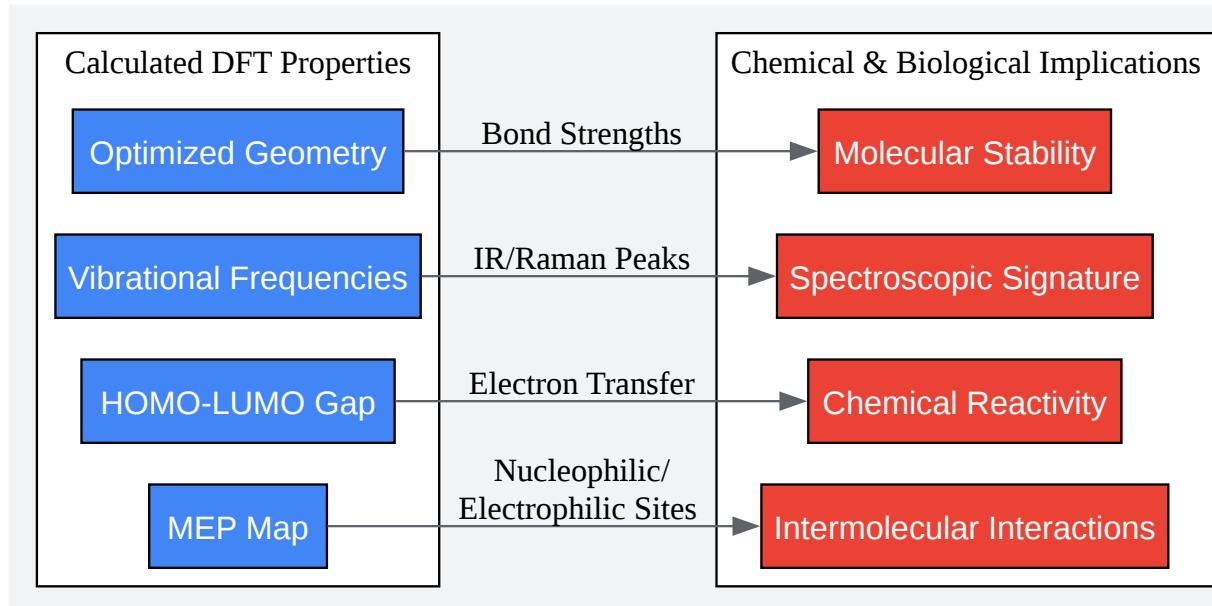
Table 4: Calculated Electronic Properties of a Representative Quinoline Derivative

Property	Calculated Value (DFT/B3LYP)
HOMO Energy	-6.65 eV [2]
LUMO Energy	-1.82 eV [2]
HOMO-LUMO Energy Gap (ΔE)	4.83 eV [2]
Dipole Moment	~2.0 D [2]

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[\[2\]](#)

Mandatory Visualization





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